8-Bromo-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
8-Bromo-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with bromine, fluorine, and methyl substituents at specific positions. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 8-Bromo-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions involve the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound .
Chemical Reactions Analysis
8-Bromo-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents.
Scientific Research Applications
8-Bromo-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of various enzymes and receptors, including c-Met and VEGFR-2 kinases. It exhibits antiproliferative activities against cancer cell lines and is being explored for its potential in cancer therapy.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Pharmaceutical Research: The compound is investigated for its potential use in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it inhibits the activity of c-Met and VEGFR-2 kinases, leading to the suppression of cancer cell proliferation . The compound binds to these kinases, interfering with their signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
8-Bromo-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives, such as:
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the fluorine substituent.
8-Fluoro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the bromine substituent.
6-Methyl-[1,2,4]triazolo[1,5-a]pyridine: Lacks both bromine and fluorine substituents.
The presence of bromine and fluorine in this compound enhances its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H5BrFN3 |
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Molecular Weight |
230.04 g/mol |
IUPAC Name |
8-bromo-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5BrFN3/c1-4-6(9)2-5(8)7-10-3-11-12(4)7/h2-3H,1H3 |
InChI Key |
DRMAMGSNLSVWBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=NC=NN12)Br)F |
Origin of Product |
United States |
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